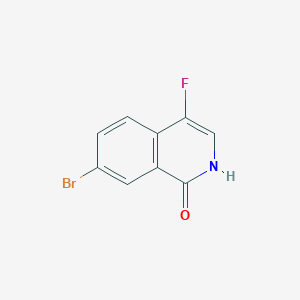
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a thiane ring with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane derivatives with hydroxyethylating agents under controlled conditions. One common method includes the use of diethanolamine and carbon dioxide in the presence of a heterogeneous catalyst such as potassium-lanthanum-magnesium oxide. The reaction is carried out at elevated temperatures (around 150°C) and pressures (approximately 2.0 MPa) to achieve high conversion rates and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the thiane ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antibacterial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its biological activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The thiane ring structure provides stability and a unique framework for further functionalization.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyethyl)-1,3-oxazolidin-2-one: Another heterocyclic compound with a hydroxyethyl group, used in similar applications.
2-hydroxyethyl methacrylate: A monomer used in the production of polymers and hydrogels.
Uniqueness
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
1779865-05-2 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



